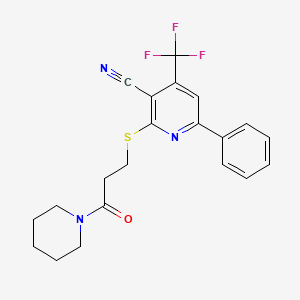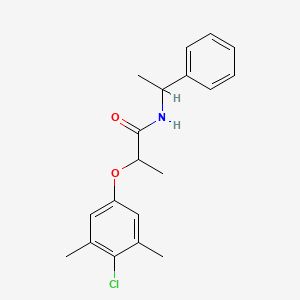![molecular formula C23H29FN4O5S2 B4178880 1-ETHYL-6-FLUORO-7-[4-({[1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBOTHIOYL)PIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID](/img/structure/B4178880.png)
1-ETHYL-6-FLUORO-7-[4-({[1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBOTHIOYL)PIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
概要
説明
1-ETHYL-6-FLUORO-7-[4-({[1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBOTHIOYL)PIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a complex organic compound with a quinoline core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-6-FLUORO-7-[4-({[1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBOTHIOYL)PIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of various functional groups through a series of reactions. Common synthetic routes include:
Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Introduction: Various functional groups, such as the ethyl, fluoro, and piperazinyl groups, are introduced through substitution reactions.
Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.
化学反応の分析
Types of Reactions
1-ETHYL-6-FLUORO-7-[4-({[1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBOTHIOYL)PIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a wide range of functionalized quinoline compounds.
科学的研究の応用
1-ETHYL-6-FLUORO-7-[4-({[1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBOTHIOYL)PIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-ETHYL-6-FLUORO-7-[4-({[1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBOTHIOYL)PIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives with various functional groups. Examples include:
1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: A simpler quinoline derivative with fewer functional groups.
7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: A quinoline derivative with a chlorine atom instead of the piperazinyl group.
Uniqueness
1-ETHYL-6-FLUORO-7-[4-({[1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBOTHIOYL)PIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
特性
IUPAC Name |
1-ethyl-6-fluoro-7-[4-[(1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O5S2/c1-4-26-13-15(21(30)31)20(29)14-11-16(24)19(12-18(14)26)27-6-8-28(9-7-27)23(34)25-17(5-10-35-3)22(32)33-2/h11-13,17H,4-10H2,1-3H3,(H,25,34)(H,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMQSVOMWWPAPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(CCSC)C(=O)OC)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4178805.png)
![methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4178812.png)


![2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-[(4-CHLOROPHENYL)METHYL]-1,3,4-OXADIAZOLE](/img/structure/B4178835.png)



![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4178887.png)
![N~2~-(3-acetylphenyl)-N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4178890.png)

![2-(4-biphenylyloxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B4178895.png)

![5-(4-chlorophenyl)-7-[4-(difluoromethoxy)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4178904.png)
